2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride
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Overview
Description
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride is a diazonium compound characterized by the presence of two diazonium groups attached to a benzene ring, which are further connected by an ethane-1,2-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride typically involves the diazotization of an appropriate aromatic amine precursor. The general synthetic route includes:
Formation of the Aromatic Amine Precursor: This involves the reaction of aniline derivatives with ethylene glycol to form the bis(oxy) linked aromatic amine.
Diazotization: The aromatic amine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, such as Sandmeyer reactions, to form various substituted aromatic compounds.
Coupling Reactions: The compound can undergo azo coupling reactions with phenols and amines to form azo dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Major Products
Substitution Reactions: Products include halogenated aromatic compounds.
Coupling Reactions: Products include azo dyes, which are widely used in textile and pigment industries.
Scientific Research Applications
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride involves the formation of reactive intermediates, such as aryl radicals, during its reactions. These intermediates can then participate in various chemical transformations, leading to the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
2,2’-[Ethane-1,2-diylbis(oxy)]bis(benzene-1-diazonium) dichloride: Similar structure but different linkage.
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) sulfate: Different counterion.
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) tetrafluoroborate: Different counterion.
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride is unique due to its specific diazonium groups and ethane-1,2-diylbis(oxy) linkage, which confer distinct reactivity and stability compared to other diazonium compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
80473-48-9 |
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Molecular Formula |
C14H12Cl2N4O2 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-[2-(2-diazoniophenoxy)ethoxy]benzenediazonium;dichloride |
InChI |
InChI=1S/C14H12N4O2.2ClH/c15-17-11-5-1-3-7-13(11)19-9-10-20-14-8-4-2-6-12(14)18-16;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 |
InChI Key |
OMGAOXFRGRAVFE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)[N+]#N)OCCOC2=CC=CC=C2[N+]#N.[Cl-].[Cl-] |
Origin of Product |
United States |
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